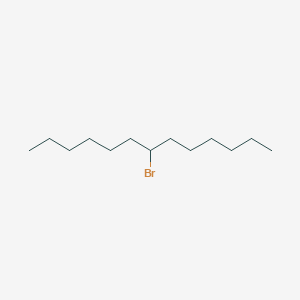

7-Bromotridecane

Description

Significance of Secondary Alkyl Bromides in Contemporary Organic Chemistry

7-Bromotridecane is classified as a secondary alkyl bromide, meaning the bromine atom is attached to a carbon atom that is bonded to two other carbon atoms. fiveable.me This structural feature places them in a unique position regarding chemical reactivity. Secondary alkyl halides are generally more reactive than primary halides in nucleophilic substitution reactions that proceed through a carbocation intermediate (SN1 reactions) because of the increased stability of the secondary carbocation. vedantu.comfiveable.me

However, they are also subject to competition between different reaction pathways, namely substitution (SN1 and SN2) and elimination (E1 and E2). libretexts.org The outcome of a reaction involving a secondary alkyl bromide is highly dependent on factors such as the strength and steric hindrance of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.com For instance, a strong, non-hindered nucleophile in a polar aprotic solvent tends to favor an SN2 reaction, while a strong, bulky base will promote an E2 elimination. masterorganicchemistry.comlibretexts.org This delicate balance of reactivity makes secondary alkyl bromides like this compound valuable substrates for synthetic chemists, who can manipulate reaction conditions to selectively form a variety of products, including alcohols, ethers, alkenes, and more, making them crucial building blocks for complex organic molecules. masterorganicchemistry.comfiveable.me

Overview of the Tridecane (B166401) Carbon Skeleton in Synthetic Precursor Design

The tridecane carbon skeleton, a thirteen-carbon alkyl chain (C13), is an important structural motif in the synthesis of various specialty chemicals. Long-chain alkyl groups like tridecane are integral components in the production of surfactants, plasticizers, and are used as intermediates in the synthesis of pharmaceuticals and advanced materials. cymitquimica.com The incorporation of a C13 chain can impart specific properties to a molecule, such as lipophilicity, which is crucial for its interaction with biological membranes or its solubility in nonpolar environments.

In synthetic design, a molecule like this compound serves as a precursor that can introduce the thirteen-carbon fragment into a larger, more complex structure. For example, the C13 to C17 alkyl chain lengths are found in naturally occurring piperideine alkaloids in fire ants, and synthetic compounds mimicking these chain lengths have shown antifungal activity. nih.gov Similarly, derivatives of 2-oxetanone with C13-C17 alkylidene groups are explored for applications in pharmaceuticals and material science. ontosight.ai The ability to use a C13 building block like the tridecane skeleton is therefore essential for creating targeted molecules with specific physical and biological properties.

Historical Context of Bromine-Containing Organic Reagents

The history of bromine-containing organic reagents begins with the discovery of the element itself. Bromine was independently isolated by two chemists, Carl Jacob Löwig in 1825 and Antoine-Jérôme Balard in 1826. wikipedia.org Balard, a young French chemist, identified it by passing chlorine gas through the brine left over from sea salt manufacturing in Montpellier. wikipedia.orgbritannica.com The French Academy of Sciences suggested the name "bromine," derived from the Greek word bromos, meaning "stench," due to its sharp and unpleasant odor. britannica.comrsc.org

Initially, the applications of bromine were limited. However, by the late 19th and early 20th centuries, organobromine compounds found use as sedatives (e.g., potassium bromide) and in the synthesis of dyes, such as the historically significant Tyrian purple (6,6'-dibromoindigo). wikipedia.orgwikipedia.org The industrial use of organobromides expanded dramatically with the advent of leaded gasoline, where ethylene (B1197577) bromide was used as a lead scavenger. wikipedia.org In the laboratory, elemental bromine was a common reagent for brominating alkenes and aromatic compounds. wikipedia.org Due to the hazardous nature of liquid bromine, the 20th century saw the development of safer, solid bromine carriers, such as N-bromosuccinimide (NBS), which remain staples in modern organic synthesis. wikipedia.org Today, organobromine compounds are used in a vast range of applications, including pharmaceuticals, flame retardants, and as key reagents in the construction of complex organic molecules. wikipedia.org

Chemical Properties of this compound

While specific experimental data for this compound is not widely published, the properties can be estimated based on its isomers and similar compounds. For reference, the properties of the closely related isomer, 1-bromotridecane (B143060), are provided below.

| Property | Value (for 1-Bromotridecane) |

| Molecular Formula | C13H27Br |

| Molecular Weight | 263.26 g/mol cdnisotopes.com |

| Physical State | Liquid cdnisotopes.com |

| Appearance | Colorless to pale yellow cdnisotopes.com |

| Boiling Point | 296 °C cdnisotopes.com |

| Melting Point | 5 - 6.2 °C cdnisotopes.comparchem.com |

| Density | ~1.03 g/mL cdnisotopes.com |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Reactivity | Incompatible with strong bases and strong oxidizing agents. parchem.com |

Structure

3D Structure

Properties

CAS No. |

61539-84-2 |

|---|---|

Molecular Formula |

C13H27Br |

Molecular Weight |

263.26 g/mol |

IUPAC Name |

7-bromotridecane |

InChI |

InChI=1S/C13H27Br/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |

InChI Key |

OXARGPFODPTIHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromotridecane and Analogous Secondary Alkyl Bromides

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the tridecane (B166401) backbone. While seemingly straightforward, achieving selectivity at a specific internal position like C-7 presents significant challenges.

Radical Bromination of Tridecane at the C-7 Position

The reaction of an alkane with molecular bromine (Br₂) in the presence of heat or ultraviolet (UV) light proceeds via a free radical chain mechanism. ucalgary.cadocbrown.info This process involves three main stages: initiation, propagation, and termination.

Initiation: The weak bromine-bromine bond undergoes homolytic cleavage to generate two bromine radicals (Br•). ucalgary.calibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from a carbon on the tridecane chain to form hydrogen bromide (HBr) and a tridecyl radical. This tridecyl radical then reacts with a molecule of Br₂ to form the bromotridecane product and a new bromine radical, which continues the chain. ucalgary.caacs.org

Termination: The reaction ceases when radicals combine with each other. ucalgary.ca

The selectivity of radical bromination is governed by the stability of the intermediate alkyl radical. The order of radical stability is tertiary > secondary > primary. ucalgary.calibretexts.org Tridecane possesses two primary carbon atoms (C-1 and C-13) and eleven secondary carbon atoms (C-2 through C-12). Consequently, radical bromination will preferentially occur at the secondary positions over the primary ones. libretexts.orgyoutube.com

However, since all the secondary C-H bonds in tridecane are chemically similar, radical bromination is not highly selective for any single internal position. The reaction on n-tridecane would yield a statistical mixture of all possible secondary bromo-isomers (2-bromotridecane, 3-bromotridecane, 4-bromotridecane, 5-bromotridecane, 6-bromotridecane, and 7-bromotridecane). researchgate.net While bromination favors internal carbons, isolating pure this compound from this isomeric mixture would be exceptionally difficult, making this a poor synthetic route for obtaining the specific target compound. acs.orgresearchgate.net

Selective Functionalization Strategies for Bromine Introduction

Achieving site-selective C-H functionalization of alkanes is a significant challenge in modern organic chemistry. For the specific synthesis of this compound, methods that go beyond non-selective radical halogenation are required. One such advanced approach involves oxidative bromination using systems like aqueous hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂), often promoted by a catalyst and light irradiation. researchgate.net Studies have shown that for straight-chain alkanes, these methods can dominantly produce secondary bromides. researchgate.net However, like free-radical bromination, achieving selectivity for the specific C-7 position within a long alkane chain remains a formidable obstacle, and a mixture of isomers is the likely outcome.

Nucleophilic Substitution Routes to Secondary Bromoalkanes

A more reliable and selective method for preparing this compound involves starting with a molecule that is already functionalized at the C-7 position. The most common precursor is the corresponding secondary alcohol, tridecan-7-ol. The hydroxyl group (-OH) can then be replaced by a bromine atom via nucleophilic substitution.

Conversion of Secondary Alcohols to Alkyl Bromides

The conversion of secondary alcohols to secondary alkyl bromides is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. masterorganicchemistry.commasterorganicchemistry.com This is typically achieved by protonating the alcohol under acidic conditions or by reacting it with specific reagents like phosphorus tribromide. masterorganicchemistry.comyoutube.com

Two of the most common reagent systems for this conversion are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). libretexts.org

Hydrogen Bromide (HBr): When a secondary alcohol like tridecan-7-ol is treated with a strong acid such as HBr, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, often competing with each other. chemistrysteps.comyoutube.com

Sₙ1 Mechanism: The oxygen atom of the hydroxyl group is first protonated by HBr to form a good leaving group, water (H₂O). masterorganicchemistry.comlibretexts.org This protonated alcohol then dissociates to form a secondary carbocation at the C-7 position. The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form this compound. libretexts.org A significant drawback of the Sₙ1 pathway for secondary systems is the possibility of carbocation rearrangements to form more stable isomers, although with a symmetrical molecule like tridecan-7-ol, this is less of a concern. chemistrysteps.comacs.org

Sₙ2 Mechanism: Alternatively, the bromide ion can directly attack the carbon atom bearing the protonated hydroxyl group in a single concerted step, displacing the water molecule. youtube.com

Phosphorus Tribromide (PBr₃): The reaction of a secondary alcohol with PBr₃ is a preferred method as it reliably proceeds through an Sₙ2 mechanism and avoids the carbocation rearrangements that can plague reactions using HBr. youtube.combyjus.comyoutube.com

Sₙ2 Mechanism with PBr₃: The mechanism involves the oxygen of the alcohol attacking the electrophilic phosphorus atom, displacing a bromide ion. byjus.comvedantu.com This step converts the hydroxyl group into a much better leaving group (a dibromophosphite ester). The displaced bromide ion then performs a backside attack on the carbon atom, leading to the formation of the alkyl bromide and a phosphorus-containing byproduct. masterorganicchemistry.comyoutube.comorgosolver.com This method works well for primary and secondary alcohols but is ineffective for tertiary alcohols due to steric hindrance. byjus.comorgosolver.com

The stereochemical outcome of the conversion of a secondary alcohol to an alkyl bromide is directly dependent on the reaction mechanism.

Sₙ1 Pathway: If the reaction proceeds via an Sₙ1 mechanism, the intermediate carbocation is planar. The incoming bromide nucleophile can attack from either face of the carbocation with roughly equal probability. Therefore, if the starting alcohol (e.g., a chiral tridecan-7-ol) were optically active, the Sₙ1 reaction would lead to a racemic mixture of the (R) and (S) enantiomers of this compound. chemistrysteps.com

Sₙ2 Pathway: The Sₙ2 mechanism involves a backside attack by the nucleophile (Br⁻) on the carbon atom bearing the leaving group. study.comcommonorganicchemistry.com This concerted process forces the stereochemistry at that carbon center to flip, a phenomenon known as inversion of configuration. masterorganicchemistry.comvedantu.comorgosolver.com For example, if one were to start with (R)-tridecan-7-ol and react it with PBr₃, the product would be (S)-7-bromotridecane. youtube.comstudy.com This stereospecificity makes the PBr₃ method highly valuable in syntheses where control of stereochemistry is critical.

Bromination through Halogen Exchange Reactions

Halogen exchange represents a key strategy for the synthesis of alkyl bromides. This method, exemplified by the Finkelstein reaction, involves the substitution of a halogen atom, typically chlorine, with bromine. wikipedia.org The reaction is an equilibrium process that can be driven to completion by leveraging the differential solubility of the resulting metal halide salts. wikipedia.org

The classic Finkelstein reaction involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.org The underlying principle can be adapted for bromination, for instance, by reacting an alkyl chloride with a bromide salt like sodium bromide in a suitable solvent.

However, the reactivity of the substrate is a critical factor. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is most efficient for primary alkyl halides. byjus.comunacademy.com Secondary halides, such as 7-chlorotridecane, are significantly less reactive due to steric hindrance around the reaction center. wikipedia.orgadichemistry.com This can lead to slower reaction rates and an increased likelihood of competing elimination reactions, which would yield alkenes instead of the desired this compound.

To overcome the lower reactivity of secondary systems, modifications to the reaction conditions are often necessary. This may include:

Using more polar aprotic solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the bromide ion. wikipedia.org

Employing catalysts: Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can be used to facilitate the halogen exchange for less reactive secondary and tertiary halides. adichemistry.com

Starting from sulfonates: An alternative approach involves converting the corresponding alcohol (7-tridecanol) into a good leaving group, such as a tosylate or mesylate. These sulfonate esters are highly reactive towards nucleophilic substitution with a bromide source, providing a more efficient pathway to the secondary bromide. adichemistry.com

Table 1: Reactivity of Alkyl Halides in Finkelstein-type Reactions

| Alkyl Halide Type | Relative Reactivity | Primary Reason |

|---|---|---|

| Methyl | Very High | Minimal steric hindrance |

| Primary (1°) | High | Low steric hindrance |

| Secondary (2°) | Low | Increased steric hindrance, potential for elimination |

| Tertiary (3°) | Unreactive (by SN2) | Severe steric hindrance, elimination is major pathway |

| Allyl/Benzyl | Very High | Stabilized transition state |

Catalytic Approaches in Bromoalkane Synthesis

Catalysis offers powerful tools for the synthesis of bromoalkanes, often providing milder reaction conditions and improved selectivity compared to traditional stoichiometric methods.

Metal-Catalyzed Bromination Techniques

Transition metal catalysis has emerged as a sophisticated method for the functionalization of C–H bonds, enabling the direct conversion of alkanes to alkyl bromides. While many methods focus on aromatic C–H bonds, systems for the selective bromination of aliphatic sp³ C–H bonds have been developed. nih.govnih.gov

For a long-chain alkane like tridecane, achieving selectivity for the 7-position is challenging, as multiple secondary C–H bonds are available for reaction. However, directing-group strategies can provide high regioselectivity. For example, rhodium and copper catalysts have been used to achieve site-selective bromination at the γ-carbon relative to a directing group. nih.gov While not directly applicable to unsubstituted tridecane, this principle is crucial in the synthesis of more complex molecules containing secondary bromide moieties.

Ruthenium-based catalysts have also been explored for C–H alkylation using secondary alkyl bromides as coupling partners, highlighting the role of metals in activating these typically less reactive halides. acs.org Furthermore, palladium-catalyzed systems have been investigated for the bromination of C–H bonds, often involving a palladacycle intermediate to direct the halogenation to a specific position. acs.org

Phase-Transfer Catalysis in Alkyl Bromide Formation

Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reactants located in separate, immiscible phases, such as a solid or aqueous phase containing the bromide source and an organic phase containing the alkyl substrate. crdeepjournal.orgijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the bromide anion from the aqueous/solid phase into the organic phase. nih.gov

This methodology is particularly advantageous for the synthesis of secondary alkyl bromides for several reasons:

Milder Conditions: PTC reactions can often be run at lower temperatures with less aggressive bases, which helps to suppress the competing elimination side reactions common with secondary substrates. phasetransfercatalysis.com

Increased Reaction Rates: By bringing the nucleophile into the organic phase, the catalyst overcomes solubility barriers and significantly accelerates the substitution reaction.

Versatility: The technique is compatible with various bromide sources (e.g., NaBr, KBr) and can be applied to substrates like alkyl chlorides or alkyl sulfonates.

In a typical setup for synthesizing this compound, 7-chlorotridecane or 7-tridecyl methanesulfonate would be dissolved in an organic solvent (e.g., toluene), and stirred vigorously with an aqueous solution of sodium bromide and a catalytic amount of a quaternary ammonium salt. The catalyst shuttles bromide ions into the organic phase, where they displace the chloride or mesylate leaving group to form the product.

Table 2: Common Phase-Transfer Catalysts for Nucleophilic Substitution

| Catalyst Name | Abbreviation | Structure | Typical Application |

|---|---|---|---|

| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | General purpose, widely used for alkylations and substitutions. nih.gov |

| Benzyltriethylammonium Chloride | TEBAC | (C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻ | Effective for a variety of alkylation reactions. crdeepjournal.org |

| Aliquat 336 (Trioctylmethylammonium chloride) | - | CH₃N⁺(C₈H₁₇)₃Cl⁻ | Useful for reactions requiring high lipophilicity. nih.gov |

Purification Strategies for Synthetic this compound

The crude product from the synthesis of this compound is likely to contain unreacted starting materials, the leaving group salt, and isomeric byproducts (e.g., other bromotridecane isomers if a non-selective C-H bromination was used). Effective purification is therefore essential.

Chromatographic Techniques for Isomer Separation

Chromatography is a primary tool for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For the separation of positional isomers of bromoalkanes, which often have very similar physical properties, liquid chromatography is particularly effective. chromatographytoday.com

Adsorption Chromatography (Column Chromatography): This is the most common technique for preparative-scale purification. A glass column is packed with a solid adsorbent, typically silica gel or alumina. The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through. Separation occurs because isomers can have slightly different polarities. For example, a primary bromoalkane like 1-bromotridecane (B143060) is generally more polar and will interact more strongly with the silica gel than a more sterically hindered and less accessible secondary isomer like this compound. By carefully selecting the eluent system (often a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate), the isomers can be eluted from the column at different times and collected as separate fractions. researchgate.net

Advanced techniques like flash chromatography, which uses pressure to speed up the solvent flow, can significantly reduce purification time while maintaining good separation. For highly challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be employed.

Distillation and Crystallization in Halogenated Compound Isolation

Vacuum Distillation: Distillation separates liquids based on differences in their boiling points. buschvacuum.com Long-chain alkyl halides like this compound have high boiling points, and heating them to their atmospheric boiling point can cause decomposition. Vacuum distillation is employed to overcome this issue. buschvacuum.comyoutube.com By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize and distill at a temperature that does not cause degradation. youtube.com

This technique is effective for separating this compound from non-volatile impurities (like catalyst residues or salts) or from reactants with a substantially different boiling point. However, separating positional isomers with very close boiling points via distillation can be difficult and may require a highly efficient fractional distillation column. google.com

Crystallization: If the crude this compound is a solid at or below room temperature, or if it forms a stable solid in a specific solvent, crystallization can be a powerful purification method. The process involves dissolving the crude material in a minimum amount of a hot solvent and then allowing the solution to cool slowly. The desired compound should be less soluble in the cold solvent than the impurities, causing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor. The pure crystals can then be isolated by filtration. This method is highly effective for removing small amounts of impurities but is dependent on the compound's ability to form a well-defined crystalline solid.

Chemical Reactivity and Reaction Mechanisms of 7 Bromotridecane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

As a secondary alkyl halide, 7-Bromotridecane is susceptible to both bimolecular (S(_N)2) and unimolecular (S(_N)1) nucleophilic substitution. libretexts.org The operative mechanism is a consequence of the reaction conditions.

S(_N)2 Pathway : This mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack). chemicalnote.compressbooks.pub This leads to an inversion of stereochemistry at the chiral center. chemistrysteps.com The rate of an S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile. chemicalnote.com Steric hindrance around the reaction center can slow down the S(_N)2 reaction, and while secondary halides are more hindered than primary halides, they are significantly less hindered than tertiary halides, making the S(_N)2 pathway viable. pressbooks.pubkhanacademy.org

S(_N)1 Pathway : This pathway is favored under conditions involving weak nucleophiles (often the solvent itself, e.g., water, ethanol) and polar protic solvents, which can stabilize the carbocation intermediate. chemicalnote.comchemistrysteps.com The reaction proceeds in two steps: the rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary tridecyl-7-carbocation. chemicalnote.com This planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of enantiomers, often resulting in a racemic or partially racemized product if the starting material is optically active. libretexts.orgmasterorganicchemistry.com The stability of the secondary carbocation makes the S(_N)1 pathway more accessible than for primary halides. chemicalnote.com

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

| Kinetics | First-order: Rate = k[this compound] | Second-order: Rate = k[this compound][Nucleophile] |

| Mechanism | Two steps via carbocation intermediate | Single concerted step |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization/mixture of enantiomers | Inversion of configuration |

| Substrate Reactivity | 3° > 2° > 1° | Methyl > 1° > 2° |

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with various oxygen-centered nucleophiles. With strong nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), the reaction typically follows an S(_N)2 mechanism to produce alcohols or ethers, respectively.

Formation of Alcohols : Reaction with a strong base like sodium hydroxide in a suitable solvent yields tridecan-7-ol.

Williamson Ether Synthesis : When treated with an alkoxide, such as sodium ethoxide, this compound undergoes an S(_N)2 reaction to form an ether, for example, 7-ethoxytridecane. masterorganicchemistry.comlibretexts.org Because this is an S(_N)2 reaction, it is most efficient with primary alkyl halides, but it is also viable with secondary halides like this compound, although elimination reactions may begin to compete, especially with sterically bulky alkoxides or at higher temperatures. masterorganicchemistry.comlibretexts.org

Reactivity with Nitrogen-Centered Nucleophiles

The lone pair of electrons on nitrogen-containing compounds makes them effective nucleophiles. chemguide.co.uk Ammonia (B1221849) and primary or secondary amines can react with this compound to form substituted amines.

Reaction with Ammonia : Using a concentrated solution of ammonia in ethanol under heat and pressure, this compound can be converted to tridecan-7-amine. libretexts.org However, this reaction often leads to a mixture of products because the primary amine formed is also nucleophilic and can react further with another molecule of this compound to form a secondary amine (di(tridecan-7-yl)amine), which can then form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org Using a large excess of ammonia can favor the formation of the primary amine.

Reactivity with Carbon-Centered Nucleophiles (e.g., Alkylation Reactions)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as an electrophile in reactions with carbon-based nucleophiles.

Reaction with Cyanide : The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a potent nucleophile that reacts with this compound via an S(_N)2 mechanism to form tridecane-7-carbonitrile. youtube.com This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reaction with Organometallic Reagents : While Grignard reagents (RMgX) are strong carbon nucleophiles, they are also very strong bases. Their reaction with secondary alkyl halides like this compound often leads to elimination products rather than substitution. masterorganicchemistry.com Other organometallic reagents, such as organocuprates (Gilman reagents), are generally more effective for coupling with secondary alkyl halides.

Stereoelectronic Effects on Substitution Outcomes

Stereoelectronic effects, which pertain to the influence of orbital overlap and geometry on reaction outcomes, are critical in understanding the substitution reactions of this compound.

S(_N)2 Pathway : The S(_N)2 reaction is stereospecific due to the requirement of a backside attack. The highest occupied molecular orbital (HOMO) of the nucleophile must overlap with the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, which is the antibonding σ* orbital. chemistrysteps.com This orbital has its largest lobe on the side of the carbon atom opposite the bromine atom. This geometric constraint dictates that the nucleophile approaches from the back, leading to a transition state where the central carbon is pentacoordinated and ultimately results in the inversion of the carbon's stereochemical configuration, an effect known as Walden inversion. pressbooks.pub

S(_N)1 Pathway : In the S(_N)1 mechanism, the key intermediate is a planar, sp²-hybridized carbocation. libretexts.orgkhanacademy.org The empty p-orbital of this carbocation can be attacked by the nucleophile from either the top or bottom face with nearly equal probability. chemicalnote.com This lack of facial selectivity leads to the formation of both possible stereoisomers at the reaction center. If the original this compound was a single enantiomer, the product would be a nearly 50:50 mixture of enantiomers, a racemic mixture, resulting in a loss of optical activity. chemistrysteps.commasterorganicchemistry.com

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form an alkene. This reaction competes with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

E2 Pathway : This mechanism is favored by strong, concentrated bases (e.g., ethoxide, tert-butoxide) and is a single-step, concerted reaction. quora.com The base removes a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), while simultaneously the C-Br bond breaks and a π-bond forms. The reaction rate depends on the concentration of both the substrate and the base. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. youtube.com

E1 Pathway : This mechanism is favored by weak bases and polar protic solvents, and it often competes with the S(_N)1 reaction. pressbooks.pub It is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. In the second step, a weak base (often the solvent) removes a β-hydrogen to form the alkene. pressbooks.pub

Formation of Unsaturated Tridecenes

The elimination of HBr from this compound can lead to different isomeric products because there are two non-equivalent β-carbons (C6 and C8) from which a proton can be removed.

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, a secondary alkyl halide, typically proceed via an E2 mechanism in the presence of a strong, non-hindered base. These reactions are characterized by specific regiochemical and stereochemical outcomes.

Regioselectivity in the elimination of hydrogen bromide (HBr) from this compound addresses the formation of different constitutional isomers of the resulting alkene. chemistrysteps.comstudy.com The bromine atom is located on carbon 7, and dehydrohalogenation can occur by abstracting a proton from either adjacent carbon atom (C6 or C8). Since this compound is a symmetrical molecule with respect to the position of the bromine atom, the abstraction of a proton from C6 or C8 leads to the formation of the same product: tridec-6-ene. Therefore, in this specific case, the issue of regioselectivity between different constitutional isomers is moot, as only one regioisomer is possible. However, the principle of regioselectivity, often governed by Zaitsev's rule which favors the formation of the more substituted (and thus more stable) alkene, is a key consideration for unsymmetrical secondary halides. chemistrysteps.commasterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. study.commasterorganicchemistry.com The elimination reaction of this compound to form tridec-6-ene can result in two geometric isomers: the (E)- and (Z)-isomers. The E2 mechanism requires an anti-periplanar arrangement of the departing proton and the bromine leaving group. youtube.com Due to steric hindrance in the transition state leading to the cis (Z) isomer, the transition state that forms the trans (E) isomer is lower in energy. masterorganicchemistry.com Consequently, the (E)-tridec-6-ene is generally the major product. The degree of stereoselectivity can be influenced by the reaction conditions, such as the nature of the base and the solvent used.

Table 1: Products of Elimination Reaction of this compound

| Reactant | Base/Conditions | Possible Products | Major Product (Predicted) |

| This compound | Strong, non-hindered base (e.g., NaOEt) | (E)-Tridec-6-ene, (Z)-Tridec-6-ene | (E)-Tridec-6-ene |

Formation and Reactivity of Organometallic Derivatives

This compound serves as a precursor for the synthesis of various organometallic reagents. These reagents, in which a carbon atom is bonded to a metal, effectively reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic center into a potent nucleophilic one. This "umpolung" is fundamental to their utility in forming new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, 7-tridecylmagnesium bromide. leah4sci.commasterorganicchemistry.com The formation process is a complex surface reaction involving radical intermediates. researchgate.netalfredstate.edu The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom. leah4sci.comlibretexts.org

CH₃(CH₂)₅CH(Br)(CH₂)₅CH₃ + Mg → CH₃(CH₂)₅CH(MgBr)(CH₂)₅CH₃ (in anhydrous ether)

The resulting Grignard reagent is a powerful nucleophile and a strong base. masterorganicchemistry.com

The nucleophilic character of the 7-tridecyl carbanion equivalent makes the Grignard reagent an invaluable tool for creating new carbon-carbon bonds by reacting with a wide range of electrophiles. wisc.edumasterorganicchemistry.com

7-Tridecylmagnesium bromide readily reacts with carbonyl compounds through nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org The reaction initially forms a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol product. wisc.edu The class of alcohol produced depends on the type of carbonyl compound used. leah4sci.comlibretexts.org

Reaction with Aldehydes: Addition to aldehydes (except formaldehyde) produces secondary alcohols. For example, reaction with acetaldehyde would yield 8-methyl-7-tridecanol.

Reaction with Ketones: Addition to ketones results in the formation of tertiary alcohols. For instance, reacting with acetone would produce 7,8-dimethyl-7-tridecanol. wisc.edu

Reaction with Esters: Grignard reagents add twice to esters, initially forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.com

Table 2: Synthesis of Alcohols using 7-Tridecylmagnesium Bromide

| Carbonyl Compound | Intermediate | Final Product (after acidic workup) | Product Class |

| Aldehyde (R'CHO) | Magnesium alkoxide | R'-CH(OH)-C₁₃H₂₇ | Secondary Alcohol |

| Ketone (R'COR'') | Magnesium alkoxide | R'R''C(OH)-C₁₃H₂₇ | Tertiary Alcohol |

| Ester (R'COOR'') | Ketone | (C₁₃H₂₇)₂C(OH)R' | Tertiary Alcohol |

In the presence of a suitable catalyst, typically a palladium or iron complex, 7-tridecylmagnesium bromide can participate in cross-coupling reactions with various organic halides and related electrophiles. nih.gov These reactions, such as the Kumada coupling, are powerful methods for forming carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms or between two sp³-hybridized carbons. acgpubs.org

For example, the palladium-catalyzed coupling of 7-tridecylmagnesium bromide with an aryl bromide (Ar-Br) would yield 7-aryltridecane. The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the Grignard reagent, and reductive elimination to yield the final product and regenerate the catalyst. acgpubs.org

General Reaction: C₁₃H₂₇MgBr + R'-X --(Catalyst)--> C₁₃H₂₇-R' + MgBrX (where R' can be aryl, vinyl, or alkyl and X is a halide or triflate)

Besides Grignard reagents, this compound can be converted into other synthetically useful organometallic compounds, such as organolithium and organozinc reagents.

Organolithium Reagents: 7-Tridecyllithium can be prepared by reacting this compound with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts due to the greater polarity of the carbon-lithium bond. wikipedia.orglibretexts.org This enhanced reactivity makes them highly effective nucleophiles for reactions with a broad range of electrophiles, including less reactive ones. nih.govnih.gov However, their high basicity can sometimes lead to competing side reactions like deprotonation. wikipedia.org

Organozinc Reagents: Organozinc compounds, such as 7-tridecylzinc bromide, can be synthesized by the direct insertion of activated zinc metal into the carbon-bromine bond of this compound. nih.govwikipedia.org Organozinc reagents are significantly less reactive than Grignard or organolithium reagents. wikipedia.orgorganicreactions.org This lower reactivity imparts greater functional group tolerance, allowing for their use in the synthesis of complex molecules containing sensitive groups like esters or nitriles, which would be attacked by more reactive organometallics. organicreactions.org Their primary application is in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.govorganicreactions.org

Table 3: Comparison of Organometallic Derivatives of this compound

| Organometallic Reagent | General Formula | Relative Reactivity | Key Applications |

| Grignard Reagent | C₁₃H₂₇MgBr | High | Addition to carbonyls, cross-coupling |

| Organolithium Reagent | C₁₃H₂₇Li | Very High | Nucleophilic addition, strong base |

| Organozinc Reagent | C₁₃H₂₇ZnBr | Moderate | Cross-coupling (Negishi), high functional group tolerance |

7 Bromotridecane As a Versatile Synthetic Intermediate

Precursor for Long-Chain Alkanes, Alkenes, and Alkynes

The carbon-bromine bond in 7-bromotridecane is polarized, making the bromine atom a good leaving group in nucleophilic substitution and elimination reactions. This reactivity is fundamental to its use in extending carbon chains and introducing unsaturation.

One of the primary applications of this compound is in the formation of new carbon-carbon bonds through coupling reactions. These reactions are essential for building larger, more complex hydrocarbon skeletons from smaller precursors.

Grignard Reactions: this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent. libretexts.orgsigmaaldrich.combyjus.com This organomagnesium halide, 7-tridecylmagnesium bromide, is a potent nucleophile. It can react with other alkyl halides to form longer-chain alkanes. For example, reacting 7-tridecylmagnesium bromide with another molecule of an alkyl halide (R-X) results in a new alkane, coupling the tridecyl group with the R group. doubtnut.com

Corey-House Synthesis: A more versatile method for coupling alkyl groups is the Corey-House synthesis. This involves the formation of a lithium dialkylcuprate (Gilman) reagent. libretexts.org While specific examples with this compound are not prevalent in the literature, the general mechanism involves reacting an alkyllithium with copper(I) iodide to form the Gilman reagent, which then reacts with an alkyl halide. This method is particularly effective for coupling two different alkyl groups to create unsymmetrical alkanes. libretexts.org

Wurtz Reaction: The Wurtz reaction involves the treatment of two alkyl halides with sodium metal to form a new alkane. youtube.com While a classic method, it is generally limited to the synthesis of symmetrical alkanes due to the formation of multiple side products when different alkyl halides are used.

Table 1: Overview of Coupling Reactions for Hydrocarbon Synthesis

| Reaction Name | Key Reagents | Reactant 1 (from this compound) | Reactant 2 | Product Type |

| Grignard Reaction | Mg, ether, Alkyl Halide | 7-Tridecylmagnesium bromide | R-X | Branched/Linear Alkane |

| Corey-House Synthesis | Li, CuI, Alkyl Halide | Lithium di(7-tridecyl)cuprate | R'-X | Unsymetrical Alkane |

| Wurtz Reaction | Na | This compound | This compound | Symmetrical Alkane |

Elimination reactions of this compound provide a route to synthesize tridecenes. The stereochemical outcome of these reactions, particularly the E2 (bimolecular elimination) reaction, is highly dependent on the reaction conditions and the nature of the base used. masterorganicchemistry.comnumberanalytics.com

The E2 mechanism requires a specific anti-periplanar geometry between the departing hydrogen and the bromine leaving group. masterorganicchemistry.comchemistrysteps.com This means the hydrogen and bromine must be in the same plane and oriented at a 180° angle to one another. chemistrysteps.com For an acyclic molecule like this compound, rotation around the carbon-carbon single bonds allows this conformation to be achieved.

The regioselectivity of the elimination (i.e., which adjacent proton is removed) is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. In the case of this compound, elimination can occur via removal of a proton from either C6 or C8, both of which would lead to a disubstituted alkene. Due to the symmetry around the C7 position, these would lead to the same product, 6-tridecene (or tridec-6-ene). The stereoselectivity (E vs. Z isomer) is influenced by the steric bulk of the base and the substrate. snnu.edu.cn Generally, smaller, less hindered bases favor the more stable E-alkene, while bulkier bases can lead to an increase in the proportion of the less stable Z-alkene. chemistrysteps.com This control over the stereochemical outcome is a key aspect of modern synthetic strategies for creating specific olefin isomers. nih.govrsc.org

Functionalized Derivatives and Heteroatom Introduction

Beyond hydrocarbon synthesis, this compound is a key intermediate for introducing various functional groups into the tridecane (B166401) backbone, significantly expanding its synthetic utility.

Alcohols: The most direct functionalization is the conversion of this compound to 7-tridecanol (B1208236). This is typically achieved through a nucleophilic substitution (S_N2) reaction with a strong nucleophile like hydroxide (B78521) ion (OH⁻). A documented synthesis involves the reduction of tridecan-7-one with sodium borohydride (B1222165) to produce 7-tridecanol in high yield. chemicalbook.com Another method involves reacting 1-bromohexane (B126081) with magnesium to form a Grignard reagent, which then reacts to form 7-tridecanol. univ-lille.fr

Ethers: Ethers can be prepared from this compound via the Williamson ether synthesis. libretexts.org This S_N2 reaction involves an alkoxide ion (RO⁻) acting as a nucleophile, attacking the carbon bearing the bromine atom. libretexts.orgresearchgate.net For example, reacting this compound with sodium methoxide (B1231860) (NaOCH₃) would yield 7-methoxytridecane. The reaction works best with primary alkyl halides, but can be applied to secondary halides like this compound, though elimination reactions can become a competing pathway, especially with sterically hindered alkoxides. researchgate.net

Esters: Esters can be synthesized from this compound by reacting it with a carboxylate salt (RCOO⁻). operachem.com This is another S_N2 reaction where the carboxylate anion serves as the nucleophile. operachem.comlibretexts.org For example, the reaction of this compound with sodium acetate (B1210297) would produce 7-tridecyl acetate. This method provides a direct route to introduce an ester functionality onto the long alkyl chain.

Introducing nitrogen into the tridecane structure opens pathways to amines, amides, and other nitrogenous compounds.

Amines: Primary amines can be synthesized from this compound, though direct reaction with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. lumenlearning.com A more controlled method is the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.com The phthalimide anion acts as a nucleophile, attacking the this compound. Subsequent hydrolysis or hydrazinolysis releases the primary amine, 7-tridecanamine. masterorganicchemistry.com Another route involves the substitution of the bromine with an azide (B81097) ion (N₃⁻) to form an alkyl azide, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄).

The high nucleophilicity of sulfur compounds makes them excellent partners for reaction with alkyl halides like this compound. msu.eduyoutube.com

Thiols and Thioethers: Thiols (mercaptans) can be prepared by reacting this compound with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). The thiolate ion (SH⁻) displaces the bromide to form 7-tridecanethiol. A specific synthesis of 7-tridecanethiol involves reacting this compound with thiourea, followed by hydrolysis with sodium hydroxide. univ-lille.fr

Thioethers (sulfides) are synthesized in a manner analogous to the Williamson ether synthesis. A thiolate ion (RS⁻) reacts with this compound to yield a sulfide (B99878) (R-S-C₁₃H₂₇). organic-chemistry.org Sulfur nucleophiles are generally more potent than their oxygen counterparts, leading to efficient substitution reactions. msu.edu

Table 2: Functionalization Reactions of this compound

| Target Functional Group | Reaction Type | Key Reagent(s) | Product Example |

| Alcohol | S_N2 / Reduction | NaOH / NaBH₄ | 7-Tridecanol |

| Ether | Williamson Ether Synthesis (S_N2) | RO⁻Na⁺ | 7-Alkoxytridecane |

| Ester | S_N2 | RCOO⁻Na⁺ | 7-Tridecyl acetate |

| Amine | Gabriel Synthesis / Azide Reduction | Potassium phthalimide, then H₂NNH₂ / NaN₃, then LiAlH₄ | 7-Tridecanamine |

| Thiol | S_N2 | NaSH / Thiourea, then NaOH | 7-Tridecanethiol |

| Thioether | S_N2 | RS⁻Na⁺ | 7-(Alkylthio)tridecane |

Role in the Synthesis of Isotopically Labeled Compounds

This compound and its isomers serve as valuable precursors in the synthesis of isotopically labeled molecules. Stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D), are incorporated into organic compounds to serve as probes for tracking chemical and biological processes without the concerns associated with radioactivity. symeres.comresearchgate.net The strategic placement of these heavier isotopes allows researchers to elucidate reaction mechanisms, study metabolic pathways, and analyze complex molecular interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comnih.gov

Incorporation of ¹³C and Deuterium for Mechanistic Studies

The synthesis of molecules enriched with ¹³C or deuterium at specific locations is a powerful tool for mechanistic and kinetic investigations. symeres.com While direct examples for this compound are not prevalent in readily available literature, the principles are well-demonstrated with closely related isomers like 1-bromotridecane (B143060).

Research has shown the successful synthesis of tetradecanoic acid labeled with ¹³C at the carbonyl carbon (C1 position). researchgate.netresearchgate.net This was achieved by treating 1-bromotridecane with potassium cyanide enriched with ¹³C (K¹³CN). The resulting ¹³C-labeled nitrile undergoes hydrolysis to yield the desired [1-¹³C]tetradecanoic acid. researchgate.netresearchgate.net This method provides a clear pathway for introducing a ¹³C label at a specific site, which can then be used to follow the fate of that carbon atom through subsequent reactions. researchgate.net

The general process can be summarized as follows:

Nucleophilic Substitution: The bromide in 1-bromotridecane is displaced by the ¹³C-labeled cyanide ion.

Hydrolysis: The resulting labeled nitrile is hydrolyzed to form a carboxylic acid.

| Starting Material | Reagent | Labeled Intermediate | Final Labeled Product | Isotope |

| 1-Bromotridecane | K¹³CN | 1-Cyano-¹³C-tridecane | [1-¹³C]Tetradecanoic acid | ¹³C |

Similarly, deuterium labeling is frequently used to investigate kinetic isotope effects and metabolic pathways. symeres.comnih.gov The incorporation of deuterium in place of hydrogen can alter reaction rates, providing insight into bond-breaking steps in a reaction mechanism. symeres.com Alkyl bromides like this compound can be used to build deuterated molecules by employing deuterated starting materials or through specific H/D exchange reactions. symeres.comcymitquimica.com

Application in Tracers for Complex Chemical Processes

Isotopically labeled compounds, such as those synthesized from bromoalkane precursors, function as tracers to monitor the movement and transformation of substances in complex systems. numberanalytics.comusgs.govcbpf.br These tracers are chemically identical to their unlabeled counterparts, allowing them to participate in processes without altering the system's behavior, yet their isotopic signature makes them detectable. numberanalytics.com

The ¹³C-labeled fatty acids, synthesized from precursors like 1-bromotridecane, are in high demand for biological studies. researchgate.net Once prepared, these labeled molecules can be incorporated into more complex structures, such as phospholipids (B1166683) (e.g., diacyl phosphatidylcholines). researchgate.net These labeled lipids can then be introduced into biological systems to trace metabolic pathways, study the dynamics of cell membranes, or investigate lipid-protein interactions using ¹³C NMR. researchgate.net The ability to track the labeled carbon provides a window into intricate biochemical processes that would otherwise be difficult to observe. symeres.com

Contributions to Material Science and Polymer Chemistry

The long alkyl chain and reactive bromine atom of this compound and related bromoalkanes make them useful building blocks in material science and polymer chemistry. routledge.comexponent.com They can be employed as starting materials for polymers and surfactants or can participate in more complex molecular assemblies. rsc.org

Monomer or Initiator in Polymeric Material Synthesis

In polymer chemistry, an initiator is a substance that starts the chain-growth polymerization process. britannica.com Alkyl halides, including this compound, are particularly suited to act as initiators in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comwikipedia.org

In ATRP, a transition-metal complex reversibly activates and deactivates the polymer chain by transferring a halogen atom. The process begins with the homolytic cleavage of the carbon-bromine bond in the initiator (e.g., this compound), generating a carbon-centered radical that then propagates by adding to monomer units. wikipedia.org This method allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. sigmaaldrich.com While this compound itself is not a monomer (a repeating unit), its role as an initiator enables the formation of long polymer chains from various vinyl monomers. wikipedia.orgresearchgate.net

Precursor for Surfactant Development

Surfactants are amphiphilic molecules containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. The long, 13-carbon chain of this compound makes it an ideal candidate for the hydrophobic tail of a surfactant molecule. By reacting the bromine atom with a hydrophilic head group, a surfactant can be synthesized.

A well-documented example is the synthesis of alkyltrimethylphosphonium bromides, a class of cationic surfactants. rsc.org These are prepared through a nucleophilic substitution reaction between an alkyl bromide and trimethylphosphine. rsc.org The long alkyl chain of the bromoalkane forms the hydrophobic tail, while the resulting trimethylphosphonium group acts as the hydrophilic head. Studies on a homologous series of these surfactants, using 1-bromoalkanes (including 1-bromotetradecane), have characterized their thermal behavior and crystalline structures, which are crucial properties for their application. rsc.org

| Alkyl Bromide Precursor | Reagent | Resulting Surfactant Class | Hydrophobic Part | Hydrophilic Part |

| 1-Bromotetradecane | Trimethylphosphine | Alkyltrimethylphosphonium Bromide | Tetradecyl chain | Trimethylphosphonium |

| This compound (by analogy) | Trimethylphosphine | Alkyltrimethylphosphonium Bromide | Tridecyl chain (branched) | Trimethylphosphonium |

Inclusion Chemistry with this compound and Related Alkyl Bromides

Inclusion chemistry involves the trapping of one chemical species (the "guest") within the molecular framework of another (the "host"). The long, flexible alkyl chain of bromoalkanes allows them to act as guests in various host systems, influencing the properties of the resulting materials.

One relevant application is in the formation of Polymer Inclusion Membranes (PIMs). mdpi.com In a study on copper ion transport, various 1-alkyl-1,2,4-triazoles were used as carriers within the PIM. These carriers were synthesized via the alkylation of 1,2,4-triazole (B32235) with different 1-bromoalkanes (C8 to C14). mdpi.com The length of the alkyl chain, derived from the bromoalkane precursor, was found to significantly impact the efficiency of ion transport across the membrane. This demonstrates how the inclusion and interaction of the alkyl chain within the polymer matrix can be tuned to control the functional properties of the material. mdpi.com Specifically, the rate of copper transport decreased as the length of the alkyl chain on the carrier molecule increased. mdpi.com

| Carrier Synthesized From | Alkyl Chain Length | Copper Ion Flow Rate (μmol/(m²s)) |

| 1-Bromooctane | 8 | 16.1 |

| 1-Bromononane | 9 | 8.24 |

| 1-Bromodecane | 10 | 4.11 |

| 1-Bromoundecane | 11 | 2.15 |

| 1-Bromododecane | 12 | 1.83 |

| 1-Bromotetradecane | 14 | 1.59 |

Computational Chemistry and Theoretical Studies on 7 Bromotridecane

Conformational Analysis and Dynamics

The flexibility of the tridecane (B166401) chain in 7-Bromotridecane suggests a complex conformational landscape that would influence its physical properties and chemical reactivity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are standard computational techniques for exploring the conformational space of flexible molecules. libretexts.orgtaltech.ee MD simulations, in particular, can model the time-dependent behavior of the molecule, providing insights into how it moves and changes shape. libretexts.org While MD simulations have been employed for systems containing related long-chain bromoalkanes, such as 1-bromotetradecane, no such studies have been published for this compound. unist.hr

The conformational preferences of this compound in different environments, such as in solution or in the solid state, would be a key area of investigation. nih.gov The interplay of steric hindrance from the bromine atom at the 7-position and the hydrophobic interactions of the alkyl chains would likely lead to specific preferred conformations. libretexts.org However, experimental or theoretical studies to determine these preferences for this compound are not available.

Reaction Pathway Elucidation

Theoretical chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This allows for the elucidation of reaction mechanisms. For this compound, this could involve studying nucleophilic substitution reactions at the C-Br bond or elimination reactions. While the general reactivity of alkyl halides is well-understood, specific computational studies on the reaction pathways of this compound have not been reported in the literature.

Intermolecular Interactions and Self-Assembly Studies

The long alkyl chain of this compound suggests that intermolecular forces, particularly van der Waals interactions, play a crucial role in its physical properties and ability to form ordered structures.

Obtaining high-quality single crystals of long-chain alkanes and their derivatives can be challenging due to their flexibility and the presence of multiple low-energy conformations. rsc.org However, studies on similar molecules, such as long-chain 1-bromoalkanes, have shown that they can be cocrystallized with host molecules, like ionic liquids, to form ordered structures. rsc.org

In such a crystalline state, this compound molecules would be expected to align in a parallel fashion to maximize hydrophobic interactions between the tridecyl chains. The arrangement would likely be a lamellar (layered) structure. The bromine atom, being more electronegative than carbon, would introduce a polar site in the molecule, potentially leading to specific head-to-head or head-to-tail arrangements of the bromine atoms within the crystal lattice to optimize dipole-dipole interactions or halogen bonding.

Studies on the self-assembly of short-chain 1-bromoalkanes on graphite (B72142) have revealed that the packing morphology can alternate depending on whether the alkyl chain has an odd or even number of carbons. columbia.edu This suggests that the precise packing of this compound (with 13 carbons, an odd number) would be governed by a delicate balance of molecule-molecule and molecule-surface interactions.

| Structural Feature | Expected Characteristic for this compound | Basis from Analogous Systems |

| Overall Arrangement | Lamellar packing of parallel alkyl chains. | Maximization of lateral hydrophobic interactions in long-chain compounds. rsc.org |

| Bromine Atom Position | Ordered arrangement (e.g., head-to-head) to optimize dipole or halogen bond interactions. | Observed in self-assembled monolayers of 1-bromohexane (B126081). columbia.edu |

| Chain Conformation | Likely an all-trans conformation within the crystal lattice. | Common for alkyl chains in crystalline phases to maximize packing density. |

This table summarizes the expected molecular packing characteristics of this compound in a crystalline state based on studies of similar molecules.

In solution, the behavior of this compound would be highly dependent on the solvent. In nonpolar solvents, it would be well-solvated. In polar solvents like water, its amphiphilic character—a polar head (the C-Br group) and a long nonpolar tail (the tridecyl chain)—would dominate its behavior.

Molecular dynamics simulations are a powerful tool for studying the aggregation of such molecules in solution. psu.edu These simulations can model the interactions between individual this compound molecules and with the surrounding solvent molecules. In an aqueous environment, it is expected that this compound molecules would aggregate to minimize the unfavorable contact between their hydrophobic tails and water. This could lead to the formation of supramolecular assemblies such as micelles or vesicles, although the single alkyl chain might not provide sufficient amphiphilicity for stable, well-defined structures on its own. nih.gov

Simulations could provide key data on:

Hydration Free Energy: The energy change associated with transferring a molecule from the gas phase to water. Classical MD simulations on small bromoalkanes have shown they prefer to be at the water-vapor interface rather than fully hydrated. researchgate.net

Potential of Mean Force (PMF): The energy profile for bringing two or more molecules together, which can be used to understand the thermodynamics of aggregation.

Aggregate Morphology: The size and shape of the aggregates formed at different concentrations.

These simulations would rely on accurate force fields that describe the intermolecular potentials (e.g., Lennard-Jones and Coulombic terms) for all atoms in the system.

| Simulation Type | Predicted Behavior for this compound in Water | Supporting Evidence from Simulations of Haloalkanes/Amphiphiles |

| MD of a single molecule | Strong preference for residing at a hydrophobic-hydrophilic interface (e.g., air-water). | Small bromoalkanes show a free energy minimum at the water-vapor interface. researchgate.net |

| MD of multiple molecules | Spontaneous aggregation to form disordered clusters or micelle-like structures, driven by the hydrophobic effect. | Amphiphilic molecules with alkyl chains self-assemble to sequester hydrophobic parts from water. nih.govsioc-journal.cn |

| PMF Calculations | A significant energy minimum at a short intermolecular distance, indicating a strong tendency to aggregate. | Entropic forces drive the association of long-chain molecules in aqueous solutions. psu.edu |

This table outlines the predicted solution-phase behavior of this compound and the computational methods used to study it.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 7 Bromotridecane and Its Reaction Products

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. researchgate.netbioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal, or integer, mass, HRMS can measure mass to several decimal places (e.g., 0.0001 Da). researchgate.netchromatographyonline.com This precision allows for the calculation of an exact mass, which is unique to a specific molecular formula. bioanalysis-zone.comslideserve.com

For 7-bromotridecane, the molecular formula is C₁₃H₂₇Br. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 natural abundance. slideserve.com This results in two molecular ion peaks of almost equal intensity, separated by two m/z units. slideserve.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ⁷⁹Br = 78.918338 Da, and ⁸¹Br = 80.916291 Da), HRMS can provide the data shown in the table below. The ability to measure a mass that matches these calculated values to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, a task impossible with low-resolution instruments that cannot distinguish between molecules with the same nominal mass but different formulas. bioanalysis-zone.comchromatographyonline.com

| Molecular Formula | Isotopologue | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₃H₂₇Br | C₁₃H₂₇⁷⁹Br | 262.12961 |

| C₁₃H₂₇Br | C₁₃H₂₇⁸¹Br | 264.12756 |

Fragmentation Patterns of Branched Alkyl Bromides

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and often breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides valuable structural information. For branched alkanes, fragmentation tends to occur at the branching point because this leads to the formation of more stable secondary or tertiary carbocations. jove.com

For this compound, two primary fragmentation pathways are expected:

Cleavage of the Carbon-Bromine Bond: The C-Br bond can break, leading to the loss of a bromine radical. This results in a tridecyl carbocation at m/z 183.

Alpha-Cleavage: The C-C bonds adjacent to the carbon bearing the bromine atom are susceptible to cleavage. This is a dominant fragmentation pathway for alkyl halides. libguides.com Cleavage on either side of the C-Br bond at position 7 would result in the formation of stable secondary carbocations.

The fragmentation of this compound would produce a characteristic set of fragment ions. The most abundant fragments are often the most stable carbocations. jove.com The table below outlines some of the plausible primary fragment ions for this compound.

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 262/264 | [C₁₃H₂₇Br]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₃H₂₇]⁺ | Loss of •Br |

| 177/179 | [CH₃(CH₂)₅CHBr]⁺ | α-cleavage, loss of •C₆H₁₃ (hexyl radical) |

| 85 | [C₆H₁₃]⁺ | Hexyl carbocation from α-cleavage |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. slideshare.net These methods are fundamental for identifying functional groups and gaining insight into molecular structure.

Vibrational Analysis of Functional Groups

Every covalent bond vibrates at a characteristic frequency, which depends on the masses of the bonded atoms and the bond strength. rsc.orgsavemyexams.com In the IR spectrum of this compound, specific absorption bands confirm the presence of its constituent functional groups.

C-H Stretching: The aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations of the methylene (B1212753) (CH₂) groups appear around 1465 cm⁻¹ and in the 1300-1150 cm⁻¹ region, respectively. orgchemboulder.com

C-Br Stretching: The carbon-bromine bond stretch is a key diagnostic peak for alkyl bromides. Due to the heavier mass of the bromine atom, this vibration occurs at lower frequencies. rsc.orgspectroscopyonline.com For secondary bromoalkanes, the C-Br stretch typically appears in the 500-600 cm⁻¹ range. savemyexams.comcdnsciencepub.com

Raman spectroscopy provides complementary information. While C-Br stretching is also Raman active, the technique is particularly sensitive to the vibrations of the non-polar carbon skeleton, providing information about the conformation of the alkyl chain. rsc.orgacs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H | Stretching | 2850 - 3000 | IR, Raman |

| CH₂ | Bending (Scissoring) | ~1465 | IR |

| C-Br | Stretching | 500 - 600 | IR, Raman |

| C-C | Stretching (Skeletal) | 800 - 1200 | Raman |

Monitoring of Reaction Progress via Characteristic Absorptions

In-situ IR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. uoa.grmt.com By tracking the disappearance of reactant-specific absorption bands and the appearance of product-specific bands, chemists can gain insights into reaction kinetics and mechanisms. mt.com

For a reaction involving this compound, such as a nucleophilic substitution where the bromine atom is replaced by another functional group (e.g., -OH, -CN), the reaction progress can be monitored by observing the decrease in the intensity of the characteristic C-Br stretching absorption (500-600 cm⁻¹). orgchemboulder.com Simultaneously, the appearance of new, characteristic peaks for the product would be observed. For example, in a hydrolysis reaction to form 7-tridecanol (B1208236), a broad O-H stretching band would appear around 3200-3600 cm⁻¹, and a C-O stretching band would emerge around 1050-1150 cm⁻¹, providing clear evidence of the conversion.

X-ray Diffraction Studies for Structural Confirmation

While the techniques above provide evidence for connectivity and functional groups, X-ray diffraction on a single crystal provides the most definitive, three-dimensional structural information. carleton.edu It allows for the precise determination of bond lengths, bond angles, and the packing of molecules within a crystal lattice. carleton.eduesrf.fr

Single-Crystal X-ray Diffraction of Derivatives

Since this compound is a liquid at room temperature, obtaining a single crystal of the compound itself is challenging. However, it is possible to synthesize solid derivatives that are amenable to single-crystal X-ray diffraction (SC-XRD). uni-ulm.de For instance, long-chain alkyl halides can be used to quaternize amines, forming solid alkylammonium salts. iucr.orgiucr.org

Powder X-ray Diffraction for Polymorphism and Inclusion Compounds

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline solids. In the context of this compound research, PXRD is instrumental in identifying different crystalline forms (polymorphism) and in characterizing the structure of inclusion compounds. The technique relies on the principle of Bragg's law, where a monochromatic X-ray beam is diffracted by the crystallographic planes of a material, producing a unique diffraction pattern that serves as a fingerprint for its specific crystalline structure. researchgate.netuj.ac.za

The analysis of PXRD data allows for the determination of key structural properties such as lattice parameters, space group, and the arrangement of molecules within the crystal lattice. worldscientific.comcdnsciencepub.com For long-chain haloalkanes like this compound, which may exhibit polymorphism, PXRD is crucial for distinguishing between different solid-state forms that can possess varied physical properties. xray.czresearchgate.net

Polymorphism of this compound

Long-chain n-alkyl halides are known to exhibit polymorphism, where the molecules pack in different arrangements, leading to distinct crystalline forms. xray.czresearchgate.net These polymorphs can be influenced by factors such as the conditions of crystallization, temperature, and the thermal history of the sample. xray.cz PXRD is the primary technique used to identify and differentiate these polymorphic forms.

The diffraction pattern of each polymorph is unique, characterized by the angular positions (2θ) and intensities of the diffraction peaks. The low-angle diffraction peaks are particularly important for long-chain compounds as they correspond to the "long spacing," which is related to the length of the alkyl chain and the packing arrangement (e.g., interdigitated or non-interdigitated bilayers). researchgate.net

Detailed Research Findings:

For this compound, it would be expected that different crystallization protocols would yield different polymorphs. A typical PXRD analysis would involve comparing the diffraction patterns of samples obtained under various conditions. The key differentiating features would be the positions of the diffraction peaks, which indicate different unit cell parameters, and their relative intensities, which are related to the atomic arrangement within the unit cell.

Below is a hypothetical data table illustrating how PXRD data could be presented to differentiate between two polymorphs of this compound.

| Polymorph A | Polymorph B | ||

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | 2θ (degrees) |

| 5.8 | 15.22 | 100 | 6.2 |

| 11.6 | 7.62 | 45 | 12.4 |

| 17.4 | 5.09 | 30 | 18.6 |

| 20.5 | 4.33 | 80 | 21.1 |

| 23.2 | 3.83 | 60 | 24.9 |

Note: This table is illustrative and based on typical data for long-chain haloalkanes. The values are not experimental data for this compound.

Inclusion Compounds of this compound

This compound, with its linear alkyl chain, is a suitable guest molecule for forming inclusion compounds with host molecules that have channel-like structures, such as urea (B33335). In these compounds, the guest (this compound) is encapsulated within the tunnels of the host (urea) lattice. researchgate.netucl.ac.uk PXRD is essential for confirming the formation of the inclusion compound and for determining its crystal structure.

Urea typically crystallizes in a tetragonal structure, but in the presence of suitable guest molecules, it forms a hexagonal host lattice (space group P6₁22 or its enantiomorph P6₅22) with channels running parallel to the c-axis. researchgate.netrsc.org The formation of this new crystalline phase is readily identified by its characteristic PXRD pattern, which is distinctly different from that of pure urea or the guest molecule.

Detailed Research Findings:

Studies on urea inclusion compounds with various bromoalkanes have shown that the hexagonal host structure is consistently formed. researchgate.netrsc.orgnih.gov The lattice parameters of the hexagonal unit cell are largely determined by the urea host and are typically around a = b ≈ 8.23 Å and c ≈ 11.017 Å. researchgate.net The inclusion of the guest molecules can cause slight variations in these parameters. The periodicity of the guest molecules within the tunnels can be commensurate or incommensurate with the host lattice periodicity, which can be determined from the diffraction pattern. acs.org

For a this compound/urea inclusion compound, PXRD analysis would be expected to show a pattern consistent with a hexagonal unit cell. The diffraction data would be used to refine the lattice parameters and to understand the packing of the guest molecules within the urea tunnels. Research on the 2-bromotridecane/urea inclusion compound has utilized advanced X-ray techniques to probe the conformation of the guest molecule within the host channels. acs.org

The following interactive data table presents the expected primary diffraction peaks for a hexagonal urea inclusion compound containing this compound, based on the typical lattice parameters reported for such compounds.

| Miller Indices (hkl) | Calculated 2θ (degrees) * | d-spacing (Å) |

| (100) | 10.75 | 8.22 |

| (110) | 18.68 | 4.75 |

| (200) | 21.56 | 4.12 |

| (111) | 21.68 | 4.09 |

| (210) | 28.73 | 3.10 |

| (002) | 16.09 | 5.50 |

| (102) | 19.98 | 4.44 |

*Calculated for a hexagonal cell with a = 8.22 Å, c = 11.01 Å, and Cu Kα radiation (λ = 1.5418 Å).

This table provides a reference for the expected diffraction pattern, which would confirm the formation of the inclusion compound and provide a basis for more detailed structural analysis.

Emerging Research Frontiers and Future Directions for 7 Bromotridecane Chemistry

Development of More Sustainable Synthetic Routes

Traditional methods for the synthesis of alkyl halides often involve harsh reagents and produce significant waste. The future of 7-Bromotridecane synthesis lies in the adoption of greener, more efficient methodologies that minimize environmental impact and enhance safety.

The direct bromination of tridecane (B166401) to produce this compound is challenging due to the low reactivity of alkane C-H bonds and the difficulty in controlling regioselectivity. Research on the bromination of long-chain alkanes shows a preference for the formation of internal alkyl bromides, but typically results in a mixture of isomers. uq.edu.auresearchgate.net Future research will likely focus on catalytic systems that can selectively activate the C-7 position of tridecane.

Green chemistry principles offer several avenues for improvement over classical free-radical halogenation, which often requires high temperatures or UV initiation. uq.edu.au One promising approach is the use of "green" oxidants like hydrogen peroxide or molecular oxygen in combination with a halide source. nih.gov These methods can generate the halogenating species in situ, avoiding the direct use of hazardous elemental bromine and improving atom economy. nih.govresearchgate.net The development of catalysts, potentially based on earth-abundant metals, that can direct the bromination to the C-7 position of the tridecane chain under mild conditions is a key area for future exploration.

| Method | Reagents | Typical Conditions | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Classical Free-Radical Bromination | Tridecane, Br2 | High Temp. or UV Light | Direct functionalization of alkane | Low regioselectivity, harsh conditions, use of hazardous Br2 |

| Nucleophilic Substitution | 7-Tridecanol (B1208236), HBr | Acid catalysis, heat | High regioselectivity | Requires pre-functionalized substrate, strong acid waste |

| Green Oxidative Bromination | Tridecane, NaBr, H2O2, Catalyst | Mild Temp., Aqueous Media | Avoids elemental Br2, high atom economy, safer | Development of highly regioselective catalyst required |

| Biocatalytic Approach | Tridecane, Bromide Source, Halogenase | Physiological pH and Temp. | Potentially unparalleled regioselectivity and stereoselectivity | Enzyme discovery and engineering, substrate scope limitations |

Biocatalysis offers a powerful tool for highly selective and sustainable chemical transformations. Halogenase enzymes, in particular, are capable of catalyzing the halogenation of organic substrates with remarkable precision under mild, aqueous conditions. nih.gov These enzymes operate through various mechanisms, some of which involve radical-based pathways capable of functionalizing unactivated C-H bonds. acs.org